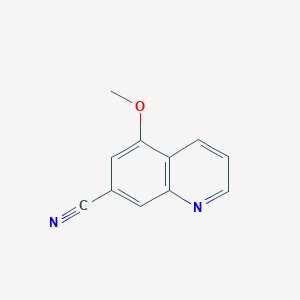

5-Methoxyquinoline-7-carbonitrile

Description

Properties

IUPAC Name |

5-methoxyquinoline-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)5-10-9(11)3-2-4-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHOHCVDRWLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methoxyquinoline 7 Carbonitrile

Strategies for Quinoline (B57606) Ring System Construction and Functionalization

The construction of the quinoline scaffold is a foundational step in the synthesis of 5-Methoxyquinoline-7-carbonitrile. Various classical and modern synthetic strategies are employed to build this heterocyclic system, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. researchgate.netrsc.org

One of the most prominent MCRs for quinoline synthesis is the Povarov reaction . This reaction typically involves the [4+2] cycloaddition of an in-situ generated imine (from an aniline (B41778) and an aldehyde) with an activated alkene. beilstein-journals.orgrsc.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. beilstein-journals.org Manganese dioxide (MnO2) has been identified as an effective oxidizing agent for this transformation, providing good yields and clean reaction profiles. beilstein-journals.org

Another notable MCR is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-diketone, β-ketoester, or β-ketonitrile). iipseries.orgsemanticscholar.org This reaction is often catalyzed by acids or bases and provides a direct route to substituted quinolines. iipseries.orgsemanticscholar.org Modern variations of this reaction utilize domino processes, such as a nitro reduction followed by Friedländer heterocyclization, to broaden the substrate scope and improve efficiency. semanticscholar.org

| Multicomponent Reaction | Description | Key Features |

| Povarov Reaction | [4+2] cycloaddition of an imine with an activated alkene, followed by oxidation. beilstein-journals.orgrsc.org | High convergence, access to complex tetrahydroquinolines. beilstein-journals.org |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with an activated methylene compound. iipseries.orgsemanticscholar.org | Direct route to substituted quinolines, can be performed under acidic or basic conditions. iipseries.orgsemanticscholar.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. iipseries.org | A classic method for quinoline synthesis. iipseries.org |

| Combes Synthesis | Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.org | Yields 2,4-disubstituted quinolines. iipseries.org |

Cyclization Reactions and Annulation Pathways

Cyclization and annulation reactions are fundamental to forming the bicyclic quinoline system. These methods often involve the formation of one or more rings in a single or sequential process.

Intramolecular cyclization is a common strategy. For instance, a suitably substituted aniline derivative can undergo intramolecular cyclization to form the quinoline ring. One example involves the intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)acrylonitrile in the presence of a base like potassium carbonate in DMF to yield a quinoline derivative. researchgate.net

Annulation reactions build the quinoline ring by fusing a new ring onto a pre-existing one. A regioselective [4+2] annulation approach has been developed for the synthesis of polysubstituted pyridines, which is a related heterocyclic system. rsc.org The Friedländer annulation, as mentioned earlier, is a classic example of an annulation pathway leading to quinolines. iipseries.orgsemanticscholar.org

Nucleophilic Substitution Reactions in Quinoline Synthesis

Nucleophilic substitution reactions are crucial for introducing or modifying functional groups on the quinoline ring.

Nucleophilic Aromatic Substitution (SNA_r) is a key reaction for modifying the quinoline core. For example, a chloro-substituted quinoline can react with nucleophiles like methoxide (B1231860) or ethoxide to replace the chlorine atom. researchgate.net This is a common method for introducing alkoxy groups onto the quinoline ring. researchgate.net The reaction of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with methanol (B129727) in the presence of potassium carbonate is a specific example of this transformation. researchgate.net

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful method for functionalizing electron-deficient aromatic rings like nitroquinolines. nih.gov This reaction allows for the direct substitution of a hydrogen atom with a nucleophile, often in the presence of a base. nih.gov

| Reaction Type | Description | Example |

| SNA_r | Substitution of a leaving group (e.g., halogen) on the quinoline ring by a nucleophile. | Reaction of a chloroquinoline with sodium methoxide to form a methoxyquinoline. researchgate.netgoogle.com |

| VNS | Direct substitution of a hydrogen atom on an electron-deficient quinoline ring by a nucleophile. nih.gov | Amination of nitroquinolines. nih.gov |

Transition-Metal-Catalyzed and Metal-Free Synthetic Routes

Both transition-metal-catalyzed and metal-free reactions have been extensively developed for quinoline synthesis, offering mild and efficient alternatives to traditional methods.

Transition-metal-catalyzed reactions often involve cross-coupling and C-H activation/functionalization strategies. rsc.org For example, copper-catalyzed reactions are used for the C5-selective bromination of 8-aminoquinoline (B160924) amides. rsc.orgbeilstein-journals.org Palladium-catalyzed intramolecular Heck coupling has been used to synthesize fused tetracyclic quinoline derivatives. nih.gov Rhodium catalysts have been employed for the synthesis of functionalized quinolines from hydrazones and alkynes. nih.gov

Metal-free synthetic routes are gaining increasing attention due to their environmental and economic advantages. nih.gov Metal-free, aerobic, one-pot syntheses of substituted quinolines from alcohols have been developed. researchgate.net These reactions often proceed via an indirect Friedländer annulation, where the alcohol is first oxidized in situ to an aldehyde or ketone. researchgate.net

Targeted Introduction of the Methoxy (B1213986) Moiety at Position 5

The introduction of a methoxy group specifically at the C5 position of the quinoline ring is a critical step in the synthesis of 5-Methoxyquinoline-7-carbonitrile.

One common method involves the nucleophilic aromatic substitution of a suitable precursor. For instance, 5,7-dibromoquinoline (B1595614) can be reacted with sodium methoxide in a mixture of methanol and DMF. google.com This reaction can lead to a mixture of products, including 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925), which can then be separated. google.com

Another approach is the methoxylation of a hydroxyquinoline . For example, 5-chloro-8-hydroxyquinoline (B194070) can be treated with a base like sodium hydride to form the corresponding alkoxide, which is then reacted with methyl iodide to yield 5-chloro-8-methoxyquinoline. rsc.org

Targeted Introduction of the Carbonitrile Group at Position 7

The final key functionalization is the introduction of the carbonitrile group at the C7 position.

A common strategy is the cyanation of a halo-substituted quinoline . For example, a 7-bromo-5-methoxyquinoline can undergo a cyanation reaction to replace the bromine atom with a nitrile group. This is often achieved using a cyanide source, such as copper(I) cyanide, in a suitable solvent.

Another approach involves the Sandmeyer reaction , where a 7-aminoquinoline (B1265446) derivative is converted to a diazonium salt and then treated with a cyanide salt, typically in the presence of a copper catalyst.

Alternatively, the carbonitrile group can be introduced early in the synthesis. For example, a key intermediate for bosutinib, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, is synthesized from a precursor that already contains the cyano group. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The primary challenge in the synthesis of 5-Methoxyquinoline-7-carbonitrile lies in achieving the correct placement of the methoxy and carbonitrile groups on the quinoline core. The regiochemical outcome is typically determined by the choice of starting materials in classical quinoline syntheses.

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize the target compound via this route, one would theoretically start with 2-amino-4-methoxybenzaldehyde (B1267418) and a suitable three-carbon component that can provide the C2, C3, and C7-carbonitrile functionality. However, the availability and stability of the required precursors can be a limitation.

Combes Synthesis: This reaction of an aniline with a β-diketone under acidic conditions offers another route. For the target molecule, 3-methoxyaniline would be a logical starting material. Its reaction with an appropriate β-dicarbonyl compound, followed by acid-catalyzed cyclization and dehydration, would need to selectively form the desired quinoline isomer.

Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters. Starting with 3-methoxyaniline, reaction with a β-ketoester followed by thermal cyclization at high temperatures (often in high-boiling solvents like diphenyl ether) could yield a quinolone intermediate. mdpi.com Subsequent chemical transformations would be required to introduce the nitrile group at the C-7 position and convert the quinolone to the quinoline. The regioselectivity is dictated by the initial condensation and the conditions of the cyclization.

Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allow for the late-stage functionalization of a pre-formed quinoline ring. nih.gov For instance, a di-halogenated quinoline could be selectively functionalized at different positions with methoxy and cyano groups by carefully choosing catalysts, ligands, and reaction conditions. C-H activation is another advanced strategy that provides a direct route to functionalize the quinoline scaffold with high regioselectivity. acs.org

Stereoselectivity: 5-Methoxyquinoline-7-carbonitrile is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a consideration in the direct synthesis of the final compound itself. However, stereochemistry can become a relevant factor in the following scenarios:

If the synthesis proceeds through a chiral intermediate or uses a chiral auxiliary.

If a stereoselective reaction is employed to introduce substituents that create a chiral center elsewhere in a larger molecule containing the 5-methoxyquinoline-7-carbonitrile moiety.

In the synthesis of related, more complex structures, such as the antimalarial alkaloid Quinine (B1679958), stereochemical control is paramount. core.ac.uk

Optimization of Reaction Conditions and Yields in 5-Methoxyquinoline-7-carbonitrile Synthesis

The efficiency and success of synthesizing 5-Methoxyquinoline-7-carbonitrile are highly dependent on the meticulous optimization of various reaction parameters.

The choice of solvent and catalyst is critical in quinoline synthesis, influencing reaction rates, yields, and sometimes selectivity.

Solvent Effects: Solvents are chosen based on their ability to dissolve reactants, their boiling points for thermal reactions, and their compatibility with catalysts.

Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently used, particularly in metal-catalyzed reactions and nucleophilic substitutions. nih.govresearchgate.net For instance, the synthesis of tetrazolo[1,5-a]quinolines from quinoline-N-oxides showed that acetonitrile was the most effective solvent. arkat-usa.org

Ethereal Solvents: Tetrahydrofuran (THF) is common in reactions involving organometallic reagents. nih.gov However, in some photochemical syntheses of quinoline-3-carbonitriles, ether-type solvents were found to be inefficient. acs.org

Alcoholic Solvents: Ethanol and methanol are often used in condensation reactions and can be ideal for certain domino reactions leading to quinoline systems. researchgate.net

Non-polar Solvents: Toluene is often employed in reactions requiring high temperatures and azeotropic removal of water. nih.gov

High-Boiling Solvents: In classical methods like the Conrad-Limpach synthesis, high-boiling solvents such as diphenyl ether are used to achieve the high temperatures needed for thermal cyclization. mdpi.com

Catalysis: Catalysts are essential for many modern quinoline syntheses, enabling milder reaction conditions and improved selectivity.

Acid Catalysis: Brønsted acids like sulfuric acid (H₂SO₄) and superacids like triflic acid (CF₃SO₃H) are used to promote cyclization, as seen in the Combes and Skraup syntheses. nih.govtandfonline.com Lewis acids are also employed; for example, a Lewis acid-promoted cyclization was developed for a one-pot synthesis of a quinolone core. researchgate.net

Palladium Catalysis: Pd catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or functional groups onto the quinoline ring. nih.govorganic-chemistry.org For instance, the Suzuki coupling of an 8-bromoquinoline (B100496) derivative with cyclopropylboronic acid was achieved using Pd(PPh₃)₄ as the catalyst. nih.gov

Copper Catalysis: Copper catalysts are effective for various transformations, including C-H activation and amination reactions. organic-chemistry.org They are often a more economical alternative to palladium.

Other Metal Catalysts: Iron, cobalt, and nickel complexes have also been developed as inexpensive and eco-friendly catalysts for synthesizing quinolines through dehydrogenative coupling or other pathways. organic-chemistry.org

The following table summarizes the impact of different solvents and catalysts on related quinoline syntheses.

Table 1: Solvent and Catalyst Effects in Quinoline Synthesis

| Reaction Type | Catalyst | Solvent | Observation | Reference |

|---|---|---|---|---|

| Vinylogous Imine Cyclization | Triflic Acid (Superacid) | None (acid as solvent) | High yield (95%) at 80°C. Weaker acids like TFA or MsOH gave no product. | nih.gov |

| Domino Reaction | None | Ethanol | Found to be the ideal solvent, affording the maximum yield compared to DCM, EtOAc, MeCN, Toluene, and Water. | researchgate.net |

| Tetrazole formation from N-oxide | Triflic Anhydride (activator) | Acetonitrile | Reaction proceeded well in MeCN; no reaction observed in toluene, DMSO, diethyl ether, THF, or DCM. | arkat-usa.org |

| Photochemical Iminyl Radical Cyclization | None (light-induced) | Dichloromethane (DCM) | DCM provided the best results. Ether solvents were inefficient; EtOAc and MeCN led to multiple side products. | acs.org |

| Suzuki Coupling | Pd(PPh₃)₄ / Cs₂CO₃ | Toluene | Effective for coupling of an 8-bromoquinoline with cyclopropylboronic acid. | nih.gov |

| Buchwald-Hartwig Coupling | Pd(OAc)₂ / (R)-BINAP / Cs₂CO₃ | Toluene | Effective for C-N bond formation on the quinoline core under reflux. | nih.gov |

Temperature: Temperature is a crucial parameter that significantly affects reaction kinetics and product distribution.

Low Temperatures: Many modern catalytic reactions, especially those involving sensitive organometallic intermediates, are performed at room temperature or below (e.g., 0°C) to maintain catalyst stability and selectivity. core.ac.ukorganic-chemistry.org

Moderate Temperatures: Condensation and cyclization reactions are often heated to moderate temperatures (e.g., 80-120°C) to achieve reasonable reaction rates. nih.govtandfonline.com For example, a superacid-promoted synthesis of quinolines required a temperature of 80°C; lowering it to 25°C resulted in a markedly lower yield. nih.gov

High Temperatures: Classical thermal cyclizations, such as the Conrad-Limpach and Gould-Jacobs reactions, can require very high temperatures, sometimes exceeding 200°C, often necessitating the use of high-boiling solvents. mdpi.com However, these harsh conditions can limit the functional group tolerance of the reaction.

Pressure: For the synthesis of aromatic heterocycles like 5-Methoxyquinoline-7-carbonitrile, pressure is generally not a key parameter that is optimized, with most reactions being carried out at atmospheric pressure. Elevated pressure is typically reserved for reactions involving gases, such as catalytic hydrogenation to produce tetrahydroquinolines, where hydrogen gas pressure is a critical variable. thieme-connect.com

Control of pH is important both during the reaction and in the subsequent workup and purification stages.

Reaction Medium: The acidity or basicity of the reaction medium can be determinative. Acid-catalyzed reactions, by definition, require a low pH, which is achieved by using catalysts like H₂SO₄ or triflic acid. nih.gov Conversely, some cyclizations are promoted by bases. The strength of the base can influence regioselectivity; for instance, in the synthesis of quinolinones, a strong base like NaOH favored one isomer, while a weaker base like Cs₂CO₃ favored another. mdpi.com

Workup: After the reaction is complete, adjusting the pH is a standard part of the workup procedure. For reactions run under acidic conditions, the mixture is often neutralized or made basic by adding a base like sodium bicarbonate (NaHCO₃), sodium hydroxide (B78521) (NaOH), or ammonium (B1175870) hydroxide to quench the acid and allow for the extraction of the organic product into a non-polar solvent. nih.govacs.org For reactions run under basic conditions, an acidic wash may be required. The basic nitrogen atom in the quinoline ring means the compound can be protonated in acidic solutions, a property that can be exploited during extraction and purification. researchgate.net

The use of an inert atmosphere, typically by purging the reaction vessel with nitrogen or argon gas, is a standard technique in syntheses that involve oxygen- or moisture-sensitive reagents. nih.govacs.org

Protection of Catalysts: Many transition-metal catalysts, particularly palladium(0) species active in cross-coupling cycles, can be deactivated by oxygen. Therefore, performing these reactions under an inert atmosphere is crucial to maintain catalytic activity and achieve high yields. acs.org

Stability of Reagents: Organometallic reagents, such as Grignard reagents or organolithium species, are highly reactive towards oxygen and water. Any synthetic steps involving these reagents must be carried out under strictly anhydrous conditions and an inert atmosphere. organic-chemistry.org

Prevention of Side Reactions: Even in the absence of highly sensitive reagents, an inert atmosphere can prevent unwanted oxidative side reactions that might occur at elevated temperatures, thereby improving the purity and yield of the desired product. thieme-connect.com

Chemical Reactivity and Derivatization of 5 Methoxyquinoline 7 Carbonitrile

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline (B57606) Core

The quinoline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a non-uniform distribution of electron density, which dictates the regioselectivity of substitution reactions.

Electrophilic Substitution The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophilic attack. youtube.com Conversely, the benzene ring of the quinoline system behaves more like a typical benzene derivative. In 5-Methoxyquinoline-7-carbonitrile, the benzene ring is activated by the electron-donating methoxy (B1213986) group at the C5 position. This group directs electrophiles primarily to the ortho and para positions. Therefore, electrophilic aromatic substitution is predicted to occur preferentially at the C6 and C8 positions of the quinoline core. scispace.comrsc.org Studies on analogous methoxyquinolines have shown that halogenation and nitration reactions proceed at positions on the activated benzene ring.

Nucleophilic Substitution Nucleophilic aromatic substitution (SNAr) reactions are favored on the electron-deficient pyridine ring, particularly when a suitable leaving group, such as a halogen, is present at the C2 or C4 positions. While 5-Methoxyquinoline-7-carbonitrile itself does not possess such a leaving group, its derivatives can be readily functionalized. For example, studies on related 4-chloro-7-methoxyquinoline-3-carbonitrile (B1610789) demonstrate that the chlorine atom at the C4 position can be displaced by various nucleophiles, such as amines, to form new C-N bonds. google.comresearchgate.net This highlights the susceptibility of the pyridine part of the quinoline scaffold to nucleophilic attack, a key strategy for diversification.

| Reaction Type | Predicted Reactive Site(s) | Influencing Factor | Example Reaction (on related compounds) |

|---|---|---|---|

| Electrophilic Substitution | C6, C8 | Activating -OCH₃ group at C5 | Bromination (Br₂/FeBr₃) of a methoxyquinoline derivative. |

| Nucleophilic Substitution | C2, C4 (with leaving group) | Electron-deficient pyridine ring | Displacement of a chloro group at C4 by an amine. google.com |

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (-C≡N) group at the C7 position is a versatile functional handle that can be converted into several other important chemical moieties.

Reduction to Amine: The nitrile can undergo complete reduction to a primary amine (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Partial Reduction to Aldehyde: Under controlled conditions, the nitrile group can be partially reduced to an aldehyde (-CHO). Reagents such as diisobutylaluminium hydride (DIBAL-H) are effective for this conversion. icm.edu.pl

Hydrolysis to Amide and Carboxylic Acid: The carbonitrile can be hydrolyzed to the corresponding primary carboxamide (-CONH₂) under either acidic or basic conditions. For instance, oxidative hydrolysis using hydrogen peroxide and lithium hydroxide (B78521) is an effective method. icm.edu.pl Prolonged reaction times or more stringent conditions can lead to further hydrolysis to the carboxylic acid (-COOH).

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, Catalytic Hydrogenation | |

| Partial Reduction | Aldehyde (-CHO) | DIBAL-H | icm.edu.pl |

| Hydrolysis | Carboxamide (-CONH₂) | H₂O₂/LiOH; H⁺/H₂O or OH⁻/H₂O | icm.edu.pl |

Modifications and Transformations of the Methoxy Group

The methoxy group (-OCH₃) at C5 is relatively robust, but it can be chemically altered, most commonly through ether cleavage.

Ether Cleavage: The most significant reaction of the methoxy group is its cleavage to form the corresponding phenol (B47542) (5-hydroxyquinoline-7-carbonitrile). This demethylation is typically accomplished using strong protic acids such as hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). This transformation unmasks a hydroxyl group, which can be used for further functionalization, such as in the synthesis of esters or ethers.

Nucleophilic Displacement: While less common than ether cleavage, direct nucleophilic displacement of the methoxy group is a potential, albeit challenging, transformation. In some quinoline systems, methoxy groups have been substituted by other nucleophiles under specific conditions. Conversely, the synthesis of methoxyquinolines from bromoquinolines using sodium methoxide (B1231860) demonstrates the feasibility of nucleophilic aromatic substitution at this position. google.com

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Ether Cleavage | Phenol (-OH) | BBr₃, HBr | General Reaction |

| Nucleophilic Displacement | Varies (e.g., -NHR, -SR) | Strong Nucleophiles (challenging) | google.com |

Hydrogenation and Dehydrogenation Studies on the Quinoline System

The aromaticity of the quinoline core can be modified through hydrogenation and dehydrogenation reactions, providing access to saturated and partially saturated analogues.

Hydrogenation: The selective reduction of the quinoline nucleus is a well-established process.

Partial Hydrogenation: The nitrogen-containing pyridine ring can be selectively hydrogenated to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is highly valuable as the resulting scaffold is common in many biologically active molecules. nih.gov Methods like transfer hydrogenation using Hantzsch ester in the presence of an acid catalyst are particularly effective as they exhibit high chemoselectivity, leaving functional groups like nitriles intact. rsc.org

Full Hydrogenation: Under more vigorous conditions, both rings can be reduced to afford the perhydrogenated decahydroquinoline (B1201275) structure. nih.gov

Dehydrogenation: The reverse reaction, the aromatization of a tetrahydroquinoline to a quinoline, is also a key synthetic step, often used in the final stages of a synthesis. This oxidative dehydrogenation can be achieved using various catalytic systems, including heterogeneous cobalt oxide catalysts or through modern visible-light-mediated photocatalytic methods, which offer environmentally benign alternatives. organic-chemistry.org

| Process | Product Type | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Partial Hydrogenation | 1,2,3,4-Tetrahydroquinoline | Hantzsch Ester / HOTf | rsc.org |

| Dehydrogenation | Quinoline | Heterogeneous Cobalt Oxide | organic-chemistry.org |

Formation of Advanced Quinoline Scaffolds via Derivatization

5-Methoxyquinoline-7-carbonitrile serves as a foundational building block for constructing more complex, polycyclic, and highly substituted quinoline-based structures. chemshuttle.com Synthetic chemists utilize its inherent reactivity to access novel molecular architectures.

Multicomponent Reactions: The entire quinoline-carbonitrile framework can be assembled in a single step via multicomponent reactions. For example, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a powerful strategy for synthesizing substituted quinolines. researchgate.netresearchgate.net

Intramolecular Cyclization: The functional groups on the quinoline core can be elaborated and then used in intramolecular cyclization reactions to build fused ring systems. This approach is critical in the synthesis of complex pharmaceutical intermediates, where a derivative of a quinoline-carbonitrile might be cyclized to form a polycyclic drug scaffold. researchgate.net

Cross-Coupling Reactions: The quinoline core can be halogenated and subsequently used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of aryl, alkyl, and alkynyl substituents, dramatically increasing molecular complexity. organic-chemistry.org These advanced derivatization strategies enable the creation of diverse libraries of quinoline compounds for screening in drug discovery and materials science. pharmacompass.comacs.org

| Synthetic Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl ketone with a methylene-active compound to form the quinoline ring. | One-pot synthesis of highly substituted quinolines. | researchgate.net |

| Intramolecular Cyclization | Formation of a new ring by reacting two functional groups within the same molecule. | Synthesis of key intermediates for complex drugs like bosutinib. | researchgate.net |

| Cross-Coupling Reactions | Formation of C-C or C-Heteroatom bonds using a metal catalyst to connect two fragments. | Functionalization of halo-quinolines with aryl or alkyl groups. | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxyquinoline 7 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Methoxyquinoline-7-carbonitrile. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment and connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Methoxyquinoline-7-carbonitrile is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The quinoline (B57606) ring protons' chemical shifts are influenced by the electronic effects of the substituents. The methoxy group at C5 is an electron-donating group, which would typically shield adjacent protons (H4, H6), shifting them upfield. Conversely, the electron-withdrawing carbonitrile group at C7 would deshield nearby protons (H6, H8), shifting them downfield. The protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would display characteristic coupling patterns (doublets, triplets, or doublet of doublets) based on their relationship (ortho, meta, para) to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The chemical shifts are significantly influenced by the substituents. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. oregonstate.edu The carbon attached to the methoxy group (C5) would be shifted downfield due to the oxygen's electronegativity, while the methoxy carbon itself would resonate around 55-60 ppm. rsc.org The remaining quinoline carbons would appear in the aromatic region (approximately 100-160 ppm), with their precise shifts determined by the combined electronic effects of the methoxy and carbonitrile groups. oregonstate.edu Quaternary carbons, such as C5, C7, C8a, and C4a, would typically show weaker signals compared to the protonated carbons. oregonstate.edu

Predicted NMR Data for 5-Methoxyquinoline-7-carbonitrile

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -OCH₃ | 3.8 - 4.0 | Singlet |

| Aromatic H | 7.0 - 9.0 | Complex multiplets, doublets, triplets | |

| ¹³C NMR | -OCH₃ | 55 - 60 | |

| C≡N | 115 - 125 |

To unambiguously assign the structure, 2D NMR experiments are crucial. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the proton spin systems in both the carbocyclic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This is essential for assigning the signals of protonated carbons in the quinoline ring by linking the already assigned proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). princeton.edu HMBC is particularly vital for identifying quaternary carbons. For instance, correlations would be expected from the methoxy protons to the C5 carbon, and from aromatic protons like H6 and H8 to the nitrile carbon and the C7 carbon. sdsu.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are coupled through bonds. princeton.edu A NOESY or ROESY spectrum would be expected to show a cross-peak between the methoxy protons and the proton at the C4 and C6 positions, confirming their spatial proximity.

Deuterium (B1214612) (²H) labeling is a powerful technique used to simplify complex NMR spectra and to probe reaction mechanisms. nih.gov In the context of 5-Methoxyquinoline-7-carbonitrile, selective deuteration of a specific proton on the quinoline ring would cause the corresponding signal to disappear from the ¹H NMR spectrum, which can help in the definitive assignment of proton signals in crowded regions. nih.gov Furthermore, deuterium isotope effects can induce small changes in the ¹³C chemical shifts of nearby carbons, providing additional structural information. nih.gov This method is particularly useful when other NMR techniques fail to provide a clear-cut assignment. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. thermofisher.comcovalentmetrology.com

For 5-Methoxyquinoline-7-carbonitrile, the key functional groups are the nitrile, the methoxy group, and the quinoline aromatic system.

Nitrile (C≡N) Stretch: This group is expected to show a sharp and intense absorption band in the FT-IR spectrum in the region of 2220–2240 cm⁻¹. This is a very characteristic peak and a strong indicator of the presence of the nitrile functional group.

Methoxy Group Vibrations: The methoxy group will exhibit C-H stretching vibrations just below 3000 cm⁻¹. More importantly, the C-O stretching vibrations of the aromatic ether linkage are characteristic. An asymmetric Ar-O stretch is expected around 1230-1275 cm⁻¹, and a symmetric stretch is anticipated in the 1020-1075 cm⁻¹ region.

Quinoline Ring Vibrations: The quinoline ring system will show several characteristic bands. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1400–1650 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ range and are often diagnostic of the substitution pattern on the aromatic ring. researchgate.net

While FT-IR is sensitive to polar bonds like C=O and C-O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds like C=C and C-C in the aromatic ring. surfacesciencewestern.com Therefore, FT-IR and Raman spectra provide complementary information for a complete vibrational analysis. thermofisher.comresearchgate.net

Expected Vibrational Frequencies for 5-Methoxyquinoline-7-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 | FT-IR |

| Methoxy | Asymmetric C-O stretch | 1230 - 1275 | FT-IR |

| Methoxy | Symmetric C-O stretch | 1020 - 1075 | FT-IR |

| Quinoline | Aromatic C-H stretch | > 3000 | FT-IR, Raman |

| Quinoline | C=C, C=N stretch | 1400 - 1650 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. google.com For 5-Methoxyquinoline-7-carbonitrile (C₁₁H₈N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), distinguishing it from other compounds with the same nominal mass.

The mass spectrum of a compound also provides a fingerprint based on its fragmentation pattern under electron impact. The fragmentation of methoxyquinolines has been studied, and two primary fragmentation schemes are generally observed. cdnsciencepub.com

One common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant [M-15]⁺ peak. cdnsciencepub.com This is often followed by the loss of carbon monoxide (CO), resulting in an [M-15-28]⁺ or [M-43]⁺ fragment.

Another characteristic fragmentation is the loss of formaldehyde (B43269) (CH₂O) directly from the molecular ion, which would produce an [M-30]⁺ peak. cdnsciencepub.com The quinoline ring itself can also fragment, typically by losing hydrogen cyanide (HCN), leading to an [M-27]⁺ peak. mcmaster.ca The presence and relative intensities of these fragment ions can help to differentiate between isomers. cdnsciencepub.comcdnsciencepub.com

Plausible Fragmentation Pathways for 5-Methoxyquinoline-7-carbonitrile

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| [M]⁺ | •CH₃ | [M-15]⁺ | C₁₀H₅N₂O⁺ |

| [M-15]⁺ | CO | [M-43]⁺ | C₉H₅N₂⁺ |

| [M]⁺ | CH₂O | [M-30]⁺ | C₁₀H₆N₂⁺ |

The analysis of these fragmentation pathways, often aided by the observation of metastable ions, provides strong evidence for the proposed structure. mcmaster.ca

Metastable Ion Studies

Metastable ion studies are a crucial component of mass spectrometry for the structural elucidation of organic compounds, including quinoline derivatives. In mass spectrometry, metastable ions are ions that have sufficient energy to fragment after they have been accelerated out of the ion source but before they reach the magnetic sector for mass analysis. The detection of these ions provides direct evidence for specific fragmentation pathways, helping to piece together the structure of the parent molecule. mcmaster.ca

The study of metastable peaks is particularly useful in differentiating between isomers, a common challenge with substituted quinolines. mcmaster.ca For monomethoxyquinolines, mass spectra reveal characteristic fragmentation patterns that can be traced using these metastable peaks. cdnsciencepub.com The primary fragmentation of methoxyquinolines typically involves the methoxy group itself. Two general fragmentation pathways have been identified for isomeric methoxyquinolines. cdnsciencepub.com

One common pathway involves the initial loss of a hydrogen radical (H•) from the methoxy group, followed by the expulsion of carbon monoxide (CO), and then a further loss of a hydrogen cyanide (HCN) molecule. Another significant pathway begins with the loss of a formaldehyde molecule (CH₂O), or a formyl radical (CHO•), from the molecular ion. cdnsciencepub.com The presence of intense metastable peaks corresponding to these transitions confirms that these fragmentations occur in a single step, which is invaluable for confirming the proposed fragmentation mechanism. mcmaster.ca

For 5-Methoxyquinoline-7-carbonitrile, while specific experimental data is not available, analysis of related compounds allows for the prediction of its principal fragmentation pathways. The molecular ion would be expected to undergo losses characteristic of both the methoxy and cyano functionalities on the quinoline core.

Table 1: Predicted Metastable Ion Transitions for 5-Methoxyquinoline-7-carbonitrile

| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss | Postulated Fragmentation |

|---|---|---|---|

| [M]+• | [M-H]+ | H• | Loss of hydrogen from the methoxy group |

| [M]+• | [M-CHO]+ | CHO• | Loss of formyl radical |

| [M]+• | [M-CH₂O]+• | CH₂O | Loss of formaldehyde |

| [M]+• | [M-HCN]+• | HCN | Loss of hydrogen cyanide from the quinoline ring |

This table is predictive and based on the fragmentation patterns of related methoxyquinoline compounds.

The relative intensities of these fragments would provide insight into the stability of the resulting ions and the favored fragmentation routes, contributing to the unequivocal identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For quinoline derivatives, X-ray crystallography has been successfully employed to elucidate their detailed molecular geometries. For instance, the crystal structure of quinoline-2-carbonitrile (B74147) revealed a nearly planar molecule, with molecules stacked in the crystal lattice through weak π–π stacking interactions. nih.gov In a co-crystal with fumaric acid, the quinoline-2-carbonitrile molecule forms distinct hydrogen-bonding motifs, demonstrating the influence of intermolecular forces on the crystal packing. iucr.org

Table 2: Crystallographic Data for Selected Quinoline Carbonitrile Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Quinoline-2-carbonitrile | C₁₀H₆N₂ | Orthorhombic | P2₁2₁2₁ | a = 3.8497 Å, b = 9.9559 Å, c = 19.9639 Å | nih.gov |

| Quinoline-2-carbonitrile–fumaric acid (1/0.5) | C₁₀H₆N₂·0.5C₄H₄O₄ | Triclinic | Pī | a = 7.1528 Å, b = 7.5701 Å, c = 10.3396 Å, α = 74.314°, β = 80.898°, γ = 65.589° | iucr.org |

A definitive X-ray crystallographic study of 5-Methoxyquinoline-7-carbonitrile would provide precise coordinates of each atom, confirming its molecular geometry and revealing the specific non-covalent interactions that govern its supramolecular architecture in the solid state.

Computational Chemistry and Theoretical Investigations of 5 Methoxyquinoline 7 Carbonitrile

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems at the electronic level. For a molecule like 5-Methoxyquinoline-7-carbonitrile, these methods could elucidate its fundamental chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A common approach for quinoline (B57606) derivatives involves using the B3LYP functional with a basis set such as 6-31G* or higher. Such studies for 5-Methoxyquinoline-7-carbonitrile would involve calculating the total electronic energy and electron density to determine its stable structure and various properties. For related quinoline compounds, DFT has been successfully used to calculate electronic parameters like the HOMO-LUMO gap and dipole moment.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods offer varying levels of theory. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without experimental data. While computationally intensive, they provide a fundamental understanding of electronic structure. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules, though often with reduced accuracy compared to DFT or ab initio approaches. These methods are used to investigate electronic structure and reactivity.

Molecular Geometry and Vibrational Frequency Analysis

A crucial step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For various quinoline derivatives, DFT calculations have been used to assign vibrational modes to specific molecular motions, such as C-H stretches or ring bending modes.

Electronic Properties Analysis: Predicting Reactivity

The electronic properties of a molecule are key to understanding its behavior in chemical reactions. Computational methods provide direct access to these characteristics.

HOMO-LUMO Energy Gap and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For example, studies on other quinoline-3-carbonitrile derivatives have correlated a lower HOMO-LUMO energy gap with promising antibacterial activity.

Ionization Energy and Electron Affinity Calculations

Theoretical calculations can also predict a molecule's ionization energy (the energy required to remove an electron) and its electron affinity (the energy released when an electron is added). These values are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem. They provide quantitative measures of a molecule's tendency to undergo oxidation or reduction, which is fundamental to predicting its role in various chemical and biological processes.

While specific data tables and detailed research findings for 5-Methoxyquinoline-7-carbonitrile are not available, the established methodologies used for similar quinoline structures provide a clear roadmap for future computational investigations into this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijpras.com While specific QSAR models exclusively for 5-Methoxyquinoline-7-carbonitrile are not detailed in available research, extensive QSAR studies have been performed on various classes of quinoline derivatives, providing a framework for understanding its potential activities. nih.govresearchgate.netmdpi.com These studies are fundamental for the rational design of new, more potent bioactive compounds. mdpi.com

Molecular descriptors are numerical values that encode chemical information and are the foundation of QSAR models. wikipedia.org They can be categorized as experimental (e.g., LogP, polarizability) or theoretical, which are calculated from the molecular structure itself. wikipedia.org These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, electronic distribution, and lipophilicity.

In the context of quinoline derivatives, descriptors related to thermodynamics, electronics, and spatial arrangement are crucial for building predictive models. researchgate.net Key descriptors often include:

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which influences its absorption and distribution. cadaster.eu

Topological Polar Surface Area (TPSA): Calculated from connectivity information, it approximates the polar surface area and is a good predictor of drug transport properties. cadaster.euambeed.com

Molecular Weight (MW): A basic descriptor that affects a molecule's diffusion and transport across biological membranes. talete.mi.it

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, influencing non-covalent interactions. tandfonline.com

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets. ambeed.com

Rotatable Bonds: The number of rotatable bonds indicates the conformational flexibility of a molecule. ambeed.com

| Molecular Descriptor | Description | Relevance in SAR/QSAR |

|---|---|---|

| LogP | Logarithm of the octanol/water partition coefficient. | Indicates lipophilicity; affects absorption and membrane permeability. cadaster.eu |

| Polarizability | Measure of the deformability of the electron cloud by an electric field. tandfonline.com | Influences non-covalent and van der Waals interactions with a target. tandfonline.com |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule. cadaster.eu | Predicts membrane permeability and oral bioavailability. |

| Molecular Weight | The mass of one mole of the substance. talete.mi.it | A fundamental parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Hydrogen Bond Acceptors/Donors | Count of atoms that can accept or donate a hydrogen bond. ambeed.com | Crucial for specific binding interactions with biological macromolecules. |

| Number of Rotatable Bonds | Count of bonds that allow free rotation around them. ambeed.com | Relates to molecular flexibility and entropy changes upon binding. |

Predictive QSAR models are developed by correlating molecular descriptors with experimentally determined biological activities. For quinoline derivatives, these models have been successfully used to predict activities against various targets, including Plasmodium falciparum (the parasite causing malaria), and different cancer cell lines. nih.govmdpi.com

The process typically involves building a model using a "training set" of molecules with known activities and then validating it with an external "test set." researchgate.net Statistical methods like multiple linear regression are employed to create the mathematical equation. researchgate.net For example, 2D and 3D-QSAR models for quinoline derivatives against P. falciparum have demonstrated high predictive accuracy, with test set correlation coefficients (r²_test) as high as 0.87. mdpi.com Such models are invaluable as they allow researchers to forecast the activity of novel compounds like 5-Methoxyquinoline-7-carbonitrile and prioritize the synthesis of the most promising candidates, thereby reducing costs and time in drug development. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 5-Methoxyquinoline-7-carbonitrile) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This technique is instrumental in understanding the structural basis of molecular recognition and has been widely applied to quinoline derivatives to explore their interactions with various biological targets. acs.orgrasayanjournal.co.innih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govjbcpm.com This value estimates the strength of the interaction between the ligand and its target. A more negative binding energy generally indicates a more stable and favorable interaction. jbcpm.com

While specific docking studies for 5-Methoxyquinoline-7-carbonitrile are not prominent, research on analogous compounds provides insight into the expected binding affinities for this class of molecules. For instance, docking studies of various quinoline derivatives have shown a wide range of predicted affinities depending on the specific target.

| Quinoline Derivative Class | Biological Target | Predicted Binding Affinity/Score (kcal/mol) | Reference |

|---|---|---|---|

| Fluoroquinolines | E. coli DNA Gyrase B | -6.0 to -7.2 | nih.gov |

| Quinoline-Hydrazides | BCR-ABL T315I Protein | Good interactions reported | rasayanjournal.co.in |

| GC-MS Analyzed Compounds (including quinolines) | Fungal Squalene Synthase | -8.6 to -10.3 | jbcpm.com |

| Combretastatin A-4 Analogues | Tubulin (Colchicine-binding site) | -8.77 to -9.34 | mdpi.com |

These studies highlight that quinoline-based structures can achieve strong binding affinities with a diverse set of protein targets, suggesting that 5-Methoxyquinoline-7-carbonitrile could also form stable complexes with relevant biological macromolecules.

Beyond predicting affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's binding pocket. These interactions are crucial for a molecule's activity and selectivity. For quinoline derivatives, several key types of interactions are consistently observed:

Hydrogen Bonds: The nitrogen atom in the quinoline ring is a common hydrogen bond acceptor. For example, in a study with Toll-like receptor 8 (TLR8), the quinoline nitrogen formed a hydrogen bond with the amino acid residue Gly-351. acs.org

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Interactions have been noted with Phe-495 in TLR8 and with Y304, F305, and F312 in the CFTR protein. acs.orgmdpi.com

Hydrophobic Interactions: The nonpolar regions of the quinoline scaffold interact favorably with hydrophobic pockets in the binding site.

Salt Bridges: If the ligand possesses a charged group, it can form salt bridges with oppositely charged residues, such as the interaction between a piperidine (B6355638) functional group and Glutamic acid (Glu-427) seen in a TLR8 inhibitor. acs.org

| Target Protein | Quinoline Derivative | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| TLR8 | Amide-based quinoline | Gly-351 | Hydrogen Bond | acs.org |

| TLR8 | Amide-based quinoline | Phe-495 | π-π Stacking | acs.org |

| CFTR | Methoxyquinoline-carbonitrile derivative | R933 | Hydrogen Bond | mdpi.com |

| CFTR | Methoxyquinoline-carbonitrile derivative | Y304, F305, F312 | π-π Stacking | mdpi.com |

| Tubulin | Combretastatin A-4 analogue | Colchicine-binding site residues | Multiple key interactions | mdpi.com |

These examples demonstrate the versatility of the quinoline scaffold in forming specific, high-affinity interactions, providing a strong rationale for investigating 5-Methoxyquinoline-7-carbonitrile as a ligand for various protein targets.

In Silico Pharmacokinetic and Toxicological Profiling (ADME/Tox Predictions)

A significant cause of late-stage drug development failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unacceptable toxicity (Tox). japsonline.com In silico ADME/Tox profiling uses computational models to predict these properties early in the discovery process, allowing for the optimization of candidates and reducing the risk of failure. researchgate.net Such studies have been reported for various quinoline analogues, providing a baseline for assessing 5-Methoxyquinoline-7-carbonitrile. nih.govnih.govmdpi.com

Web-based tools and specialized software like SwissADME, pkCSM, and QikProp are commonly used to calculate a range of properties. japsonline.comresearchgate.net These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines molecular properties consistent with orally active drugs. nih.gov

Key predicted parameters include:

Absorption: Predictions of properties like water solubility and human intestinal absorption. researchgate.net

Distribution: Estimation of factors like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes is a major cause of drug-drug interactions. researchgate.net

Excretion: Prediction of how the compound is likely to be eliminated from the body.

Toxicity: Forecasting of potential toxic effects, such as mutagenicity, carcinogenicity, or organ toxicity (e.g., rat oral LD50). japsonline.com

In silico profiling of quinoline derivatives has shown that they can be designed to have favorable ADME/Tox properties, obeying Lipinski's rules and showing adequate absorption and distribution characteristics with low predicted toxicity. nih.govresearchgate.netmdpi.com This suggests that 5-Methoxyquinoline-7-carbonitrile, with its relatively small and rigid structure, has the potential to possess a favorable pharmacokinetic and toxicological profile.

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

The journey of a drug or chemical through the body is a complex process governed by its physicochemical properties. Computational models are adept at predicting these properties, offering valuable insights into how 5-Methoxyquinoline-7-carbonitrile might be absorbed, distributed to various tissues, metabolized by enzymes, and ultimately excreted from the body.

Key predicted ADME parameters for 5-Methoxyquinoline-7-carbonitrile are summarized in the table below. These predictions suggest that the compound is likely to have high intestinal absorption and good oral bioavailability. Its ability to cross the blood-brain barrier is also predicted, indicating potential for central nervous system activity. In terms of metabolism, the compound is not predicted to inhibit the major cytochrome P450 enzymes, which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.

Table 1: Predicted ADME Properties of 5-Methoxyquinoline-7-carbonitrile This data is generated using computational predictive models and has not been experimentally verified.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. |

| Plasma Protein Binding | Moderate | A portion of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| Excretion |

Medicinal Chemistry Applications of 5 Methoxyquinoline 7 Carbonitrile and Its Derivatives

Exploration of Antimicrobial Potency and Mechanisms

Derivatives of the quinoline (B57606) scaffold have been extensively investigated for their potential to combat microbial infections. researchgate.netmdpi.com The structural versatility of quinoline allows for modifications that can lead to compounds with significant activity against a range of pathogens, including bacteria and fungi. mdpi.comresearchgate.net These investigations are crucial in the search for new therapeutic agents, especially in light of increasing antimicrobial resistance. mdpi.com

One of the key mechanisms through which quinoline derivatives exert their antimicrobial effects is by targeting essential bacterial enzymes. Certain novel quinoline derivatives have been specifically evaluated as potential inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. researchgate.net A study reported the synthesis of new quinoline derivatives and tested their ability to inhibit E. coli DNA gyrase. researchgate.net Among the synthesized compounds, four derivatives (14, 17, 20, and 23 in the study) showed potent antimicrobial activity, which was hypothesized to be mediated through the inhibition of this enzyme. researchgate.net Compound 14, in particular, demonstrated a potent, broad-spectrum antimicrobial effect with Minimum Inhibitory Concentration (MIC) values ranging from 0.66–3.98 μg/ml against most tested bacterial and fungal strains. researchgate.net

Beyond enzymatic inhibition, some quinoline derivatives function by compromising the integrity of microbial cell membranes. A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives demonstrated that the lead compound, 3l , exerts its antimicrobial effect through membrane disruption. nih.gov A protein leakage assay was conducted to confirm this mechanism. When E. coli was treated with 1.0 mg/mL of compound 3l , the quantity of cellular protein released was 180.25 µg/mL. nih.gov This significant protein leakage indicates the formation of holes in the bacterial cell membrane, which ultimately contributes to the compound's antibacterial and antibiofilm properties. nih.gov

Many quinoline derivatives exhibit activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comresearchgate.netnih.gov For instance, a series of 1-alkyl-3,4-di(alkylthio)quinolinium salts showed greater activity towards Gram-positive strains, with some derivatives demonstrating MIC values in the 0.5–1 μg/mL range, comparable to the reference drug ciprofloxacin. nih.gov In another study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were screened, with compound 3l showing the highest effect against E. coli and C. albicans (MIC = 7.812 and 31.125 µg/mL, respectively). nih.gov Other compounds in the same series, 3c and 3d , also displayed broad-spectrum antimicrobial activity, albeit lower than that of 3l . nih.gov Furthermore, some quinoline-3-carbonitrile derivatives have shown potential against Gram-negative bacteria, with one exhibiting an MIC of 4 μg/mL against E. coli. mdpi.com

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Source |

|---|---|---|---|

| Quinoline Derivative 14 (unspecified structure) | Bacteria and Fungi | 0.66–3.98 μg/ml | researchgate.net |

| 1-Alkyl-3,4-di(alkylthio)quinolinium Salts | Gram-positive bacteria | 0.5–1 μg/mL | nih.gov |

| Compound 3l (a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide) | E. coli | 7.812 µg/mL | nih.gov |

| Compound 3l (a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide) | C. albicans | 31.125 µg/mL | nih.gov |

| Quinoline-3-carbonitrile Derivative C (unspecified structure) | E. coli | 4 μg/mL | mdpi.com |

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. The ability to inhibit biofilm formation is a highly desirable attribute for new antimicrobial compounds. The antibiofilm activity of compound 3l from the 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide series was evaluated against pathogenic microbes isolated from the urinary tract. nih.gov The compound demonstrated significant efficacy in preventing biofilm formation. At a concentration of 10.0 µg/mL, compound 3l inhibited biofilm extension by 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.gov

Investigations into Anticancer and Antiproliferative Activities

The quinoline nucleus is a key structural motif in the design of anticancer agents, with derivatives reported to exhibit significant cytotoxic activity through various mechanisms. arabjchem.orgrasayanjournal.co.in These mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, which are critical processes in cancer progression. arabjchem.orgrasayanjournal.co.in

Quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. arabjchem.orgrasayanjournal.co.in For instance, a novel series of quinoline-hydrazide derivatives was synthesized and evaluated for cytotoxic activity, with the results being comparable to the standard tyrosine kinase inhibitor, bosutinib. rasayanjournal.co.in The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit growth by arresting the cell cycle and inducing apoptosis. arabjchem.orgrasayanjournal.co.in

In a specific study, quinoline-based hydrazide compounds were investigated for their effects on cell cycle distribution. nih.gov Compound 17 ((E)-N'-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide), when applied to SH-SY5Y neuroblastoma cells at a 10 µM concentration, led to an increased proportion of cells in the G0/G1 phase (69% compared to 61% in the control). nih.gov This G1 cell cycle arrest was accompanied by an upregulation of the p27kip1 cell cycle regulating protein, a known tumor suppressor. nih.gov Similarly, other research has focused on designing quinoline derivatives as inhibitors of anti-apoptotic proteins like Bcl-2, which is a key strategy to unlock apoptotic signaling and promote cancer cell death. mdpi.com

| Compound/Derivative | Cell Line | Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| Compound 12 (a quinoline-hydrazide) | Not Specified | 26.93 ± 2.8 µg/ml (MTT assay) | Cytotoxic activity, potential tyrosine kinase inhibition | rasayanjournal.co.in |

| Compound 16 (a quinoline-hydrazide) | SH-SY5Y (Neuroblastoma) | 5.7 µM | Cytotoxic | nih.gov |

| Compound 16 (a quinoline-hydrazide) | Kelly (Neuroblastoma) | 2.4 µM | Cytotoxic | nih.gov |

| Compound 17 ((E)-N'-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide) | SH-SY5Y (Neuroblastoma) | 2.9 µM | Induces G1 cell cycle arrest, upregulates p27kip1 | nih.gov |

| Compound 17 ((E)-N'-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide) | Kelly (Neuroblastoma) | 1.3 µM | Cytotoxic | nih.gov |

| Compound 17 ((E)-N'-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide) | MCF-7 (Breast Cancer) | 14.1 µM | Cytotoxic | nih.gov |

| Compound 17 ((E)-N'-((2-chloro-6-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide) | MDA-MB-231 (Breast Cancer) | 18.8 µM | Cytotoxic | nih.gov |

Inhibition of Angiogenesis and Cell Migration Pathways

Quinoline derivatives have been identified as potent agents in cancer therapy, partly through their ability to interfere with tumor progression by inhibiting angiogenesis and cell migration. arabjchem.orgresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. By disrupting this process, quinoline-based compounds can effectively starve tumors and limit their expansion.

Similarly, the disruption of cell migration is a key mechanism for the anticancer effects of quinoline derivatives. arabjchem.orgresearchgate.net The ability of cancer cells to migrate is fundamental to invasion and metastasis. Studies on various quinoline compounds have demonstrated their capacity to inhibit these migratory pathways, thereby preventing the spread of cancer to distant organs. While direct studies on 5-methoxyquinoline-7-carbonitrile are limited, the broader quinoline class is well-established as acting through these crucial anticancer mechanisms. researchgate.net For instance, a selective androgen receptor modulator, S4, which has a core structure that can be related to quinoline functionalities, has been shown to significantly inhibit the migratory capacity of breast cancer cells in wound healing assays. biorxiv.org

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a family of ligand-activated transcription factors that regulate essential biological processes, including development, metabolism, and reproduction. mdpi.com Their function is modulated by the binding of ligands, which induces conformational changes in the receptor, leading to the recruitment of co-regulator proteins and subsequent regulation of target gene transcription. nih.gov This makes them significant targets for drug discovery. mdpi.com

The modulation of nuclear receptor responsiveness is another mechanism through which quinoline derivatives exert their biological effects. arabjchem.orgresearchgate.net By acting as ligands, these compounds can either activate or inhibit nuclear receptor signaling pathways. This interaction can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis. biorxiv.org The diverse chemical space of quinoline derivatives allows for the fine-tuning of interactions with specific nuclear receptors, offering a pathway to develop targeted therapies for diseases such as cancer and metabolic disorders. researchgate.net For example, the activation of the androgen receptor (AR), a nuclear receptor, can modulate the transcription of genes responsible for processes like proliferation and angiogenesis. biorxiv.org

Interaction with Key Enzymes

The therapeutic potential of quinoline derivatives is underscored by their ability to interact with and inhibit a wide range of key enzymes involved in various disease pathologies.

Tyrosine Kinases: These enzymes are critical components of signaling pathways that control cell growth, proliferation, and differentiation. google.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as tyrosine kinase inhibitors (TKIs). arabjchem.org For example, derivatives of 5,7-disubstituted quinolines have been identified as inhibitors of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in signal transduction. google.com Furthermore, various multi-kinase inhibitors with a quinoline core, such as Lenvatinib, have shown potent activity against receptor tyrosine kinases like VEGFR and RET, which are implicated in thyroid cancer. nih.govbiorxiv.org

Topoisomerase: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. researchgate.net They are established targets for anticancer drugs. Several quinoline derivatives have been reported to inhibit topoisomerase activity, leading to cell death in cancer cells. arabjchem.orgresearchgate.net For instance, ciprofloxacin, a fluoroquinolone, is known to inhibit Topoisomerase II and IV. tmu.edu.cn Novel bacterial topoisomerase inhibitors (NBTIs) often feature quinoline or quinolinone scaffolds. nih.govacs.org

Tubulin Polymerization: The protein tubulin polymerizes to form microtubules, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization is a validated strategy in cancer chemotherapy. Research has shown that certain quinoline derivatives can inhibit this process, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. arabjchem.org

DHODH Kinase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for cell proliferation. Quinoline derivatives have been investigated as inhibitors of DHODH, representing a potential therapeutic approach for cancer and autoimmune diseases. arabjchem.org

PI3K/Akt/mTOR and GSK-3β Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Glycogen synthase kinase-3β (GSK-3β) is another key kinase involved in numerous cellular processes. Several quinoline-based compounds have been developed that target components of these pathways. For example, AZD1080 is a selective GSK-3 inhibitor with a quinoline-like structure. tmu.edu.cn

Table 1: Quinoline Derivatives and Their Enzyme Targets

| Enzyme/Pathway Target | Example Quinoline Derivative/Class | Therapeutic Area | Source(s) |

|---|---|---|---|

| Tyrosine Kinases (SYK, RET, VEGFR) | 5,7-disubstituted quinolines, Lenvatinib | Cancer | google.comnih.gov |

| Topoisomerase (Topo II, Topo IV) | Ciprofloxacin, Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Bacterial Infections, Cancer | arabjchem.orgresearchgate.nettmu.edu.cn |

| Tubulin Polymerization | General Quinoline Derivatives | Cancer | arabjchem.org |

| DHODH Kinase | General Quinoline Derivatives | Cancer, Autoimmune Diseases | arabjchem.org |

| GSK-3β | AZD1080 | Alzheimer's Disease | tmu.edu.cn |

Antimalarial Activity Studies and Heme Detoxification Pathway Interference

Quinolines are a cornerstone of antimalarial therapy. The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by biocrystallizing it into an inert, insoluble polymer called hemozoin. nih.govnih.gov

The primary mechanism of action for many quinoline antimalarials, such as chloroquine (B1663885), is the inhibition of this heme detoxification pathway. nih.govnih.gov These drugs are thought to interfere with the formation of hemozoin, leading to an accumulation of toxic free heme within the parasite. nih.govnih.gov This buildup of heme is believed to cause oxidative damage to parasite membranes and inhibit the activity of crucial enzymes, ultimately leading to parasite death.

Selective Accumulation within Pathogen-Infected Cells

A key feature of quinoline antimalarials like chloroquine is their selective accumulation to high concentrations within the acidic digestive vacuole of the malaria parasite. uct.ac.za This targeted accumulation is a critical factor in their efficacy. Live-cell imaging studies using fluorescently-labelled quinoline analogues have visually confirmed this selective uptake into P. falciparum-infected erythrocytes. uct.ac.za The analogues were observed to be in close proximity to hemozoin, consistent with the digestive vacuole being the primary site of action. This selective concentration of the drug at its target site enhances its potency and is a fundamental aspect of its antimalarial activity. uct.ac.za

Interaction with Hemozoin Biocrystallization

The interaction with hemozoin formation is the central antimalarial mechanism of the quinoline class. nih.govuct.ac.za Hemozoin biocrystallization is a process where heme molecules polymerize to form a non-toxic crystal. researchgate.netnih.gov Quinoline drugs are proposed to cap the growing faces of the hemozoin crystal, preventing further heme molecules from being added. uct.ac.za This direct interference with the crystallization process effectively shuts down the parasite's main detoxification strategy. nih.gov Studies have demonstrated that these drugs inhibit the conversion of heme to β-hematin (the synthetic equivalent of hemozoin), confirming their role as hemozoin biocrystallization inhibitors. nih.govnih.gov

Antitubercular Efficacy and Target Engagement

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. upol.czresearchgate.net The quinoline scaffold has emerged as a crucial component in the development of new antitubercular agents. researchgate.netresearchgate.net